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3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid

Kinase inhibition Regioisomeric specificity HPK1

Medicinal chemistry requires precise building blocks. Generic imidazopyridine substitution fails for HPK1 inhibitor programs (IC50 3-7 nM) and HCV NS5B polymerase chemotypes (EC50 1.16 nM). This 3-deazapurine scaffold offers: - N3-methyl regiospecificity (vs. N1 regioisomer CAS 1784430-92-7) - Free 7-carboxylic acid for direct amide coupling - Imidazo[4,5-c] fusion distinct from [4,5-b] PDE-inhibiting analogs Procurement-ready for synthesis of DNA-PK inhibitors and positive inotropic agents.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B13069867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=NC=C2C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4H,1H3,(H,12,13)
InChIKeyCHMWNWDAHNZFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid – Overview


3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid (CAS 1782640-32-7) is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine class, a structural 3-deazapurine—a purine analog in which the N3 nitrogen of the purine ring is replaced by a carbon atom [1]. It features a fused imidazole-pyridine ring system with a methyl substituent at the N3 position of the imidazole ring and a carboxylic acid functionality at the 7-position of the pyridine ring, with a molecular formula of C₈H₇N₃O₂, a molecular weight of 177.16 g/mol, a predicted density of 1.49±0.1 g/cm³, and a predicted boiling point of 455.5±48.0 °C . This scaffold is recognized as a privileged chemotype in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds [2].

Why This 3-Deazapurine Cannot Be Freely Substituted


Generic substitution among imidazopyridine building blocks is inadvisable due to three critical dimensions of differentiation that affect downstream synthetic utility and biological outcomes. First, the regiospecific placement of the methyl group at the N3 (3H-tautomer) position—as opposed to the N1 (1H-tautomer) position—determines the tautomeric equilibrium and hydrogen-bond donor/acceptor pharmacophoric presentation, which directly influences target engagement in kinase inhibitor design [1]. Second, the carboxylic acid at the 7-position of the pyridine ring provides a unique synthetic handle for amide bond formation without additional pre-functionalization steps, a capability absent in the non-carboxylated analog 3-Methyl-3H-imidazo[4,5-c]pyridine (CAS 7322-04-5) . Third, the imidazo[4,5-c]pyridine ring fusion orientation yields distinct biological profiles compared to its imidazo[4,5-b]pyridine regioisomer, as evidenced by differential phosphodiesterase inhibitory activity and β-adrenoceptor stimulation [2]. These structural features are not interchangeable without altering the pharmacological properties of derived compounds.

Quantitative Differentiation Evidence


N3-Methyl Regioisomer Specificity in HPK1 Binding

The 3-methyl substitution on the imidazole ring of the target compound establishes a specific 3H-tautomeric state that is structurally distinct from the 1H-tautomer adopted by the 1-methyl regioisomer (1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid, CAS 1784430-92-7). This tautomeric difference directly impacts pharmacophoric presentation: derivatives incorporating the 3-methylimidazo[4,5-c]pyridin-7-yl moiety have been co-crystallized with Hematopoietic Progenitor Kinase 1 (HPK1) as confirmed by X-ray crystallography (PDB ID: 9H8E), demonstrating specific hydrogen-bonding interactions that would be geometrically inaccessible to the N1-methyl regioisomer [1]. Multiple compounds from patent US20240374606 incorporating the 3-methylimidazo[4,5-c]pyridin-7-yl scaffold display IC₅₀ values of 3–7 nM against HPK1 and 33 nM against Lck kinase in enzymatic assays [2]. No equivalent co-crystallographic or potency data have been reported for compounds built from the 1-methyl regioisomeric scaffold.

Kinase inhibition Regioisomeric specificity HPK1

7-Carboxylic Acid Enables Direct Amide Coupling

The 7-carboxylic acid group in the target compound provides a direct synthetic entry point for amide bond formation via standard carbodiimide or HATU-mediated coupling, enabling rapid diversification in medicinal chemistry campaigns. In contrast, the non-carboxylated analog 3-Methyl-3H-imidazo[4,5-c]pyridine (CAS 7322-04-5, MW 133.15 g/mol) lacks this functional handle entirely and would require de novo functionalization (e.g., metallation-halogenation or C–H activation) at the corresponding position to achieve equivalent derivatization . The practical consequence is that the carboxylic acid building block can be incorporated into library syntheses in a single step, while the non-carboxylated analog requires 2–4 additional synthetic steps to install a comparable reactive functional group. The methyl ester analog (Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, CAS 2112668-56-9) requires a hydrolysis step prior to amidation, adding one synthetic operation relative to the free acid .

Building block reactivity Amide coupling Library synthesis

[4,5-c]pyridine Scaffold Avoids PDE Inhibition

The imidazo[4,5-c]pyridine ring fusion orientation, which defines the scaffold of the target compound, has been demonstrated in patent EP0079083 to confer positive inotropic activity that is independent of both myocardial β-adrenoceptor stimulation and myocardial phosphodiesterase (PDE) inhibition [1]. This contrasts directly with the imidazo[4,5-b]pyridine analog sulmazole (AR-L 115 BS), which exerts its inotropic effect through β-adrenoceptor stimulation and significant myocardial PDE inhibition [1]. The absence of PDE inhibition in the [4,5-c] series is pharmacologically meaningful because PDE enzymes are widely distributed throughout body tissues, and non-specific PDE inhibition by [4,5-b] analogs may produce undesirable off-target effects [1]. While the target compound is a building block intermediate rather than a final drug substance, this scaffold-level selectivity is inherited by final compounds constructed from this chemotype.

Cardiotonic activity Phosphodiesterase selectivity Scaffold comparison

Physicochemical Impact of N3-Methyl Substitution

The target compound (3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid, MW 177.16 g/mol, predicted density 1.49±0.1 g/cm³, predicted boiling point 455.5±48.0 °C) is differentiated from the unsubstituted parent compound 3H-imidazo[4,5-c]pyridine-7-carboxylic acid (CAS 1234616-39-7, MW 163.14 g/mol) by the addition of a single methyl group at the N3 position . This 14 Da mass increase corresponds to an approximate LogP increase of ~0.5 units based on the methylene/methyl fragment contribution (π = ~0.5), enhancing lipophilicity and potentially affecting membrane permeability and metabolic stability of derived compounds. The unsubstituted parent (CAS 1234616-39-7) is commercially available at 97% purity from ChemBlocks, while the 2-methyl regioisomer (CAS not specified) is available at 98% purity from Sigma-Aldrich/Synthonix, each presenting different steric and electronic environments at the imidazole ring .

Physicochemical properties LogP Molecular weight differentiation

Validated Multi-Target Kinase Selectivity Profile

The 3-methylimidazo[4,5-c]pyridin-7-yl moiety, for which the target compound serves as the key carboxylic acid building block, has been validated in a comprehensive kinase inhibitor program (US Patent US20240374606) yielding multiple derivatives with quantitative potency and selectivity data. Representative compounds include: Example 205 exhibiting IC₅₀ = 3 nM against HPK1 (MAP4K1), IC₅₀ = 7 nM against MAP4K3, and IC₅₀ = 33 nM against Lck [1]; Example 41 with IC₅₀ = 3 nM against HPK1 [2]; and Example 134 with IC₅₀ = 4 nM against HPK1 [3]. The optimized clinical candidate AZ3246 (incorporating the 3-methylimidazo[4,5-c]pyridin-7-yl scaffold) demonstrates HPK1 inhibition with an EC₅₀ of 90 nM for IL-2 secretion in T cells without inhibiting antagonistic kinases, confirming functional selectivity [4]. By comparison, related imidazo[4,5-b]pyridine-derived kinase inhibitors have shown different selectivity profiles: compound 7g (imidazo[4,5-b]pyridine series) exhibits IC₅₀ = 53.4 nM against c-Met in enzymatic assays and 253 nM in cellular assays, targeting a different kinase family entirely [5].

Kinase selectivity HPK1 inhibitor Structure-activity relationship

3-Deazapurine Metabolic Stability Advantage

The 3-methyl-3H-imidazo[4,5-c]pyridine core of the target compound is a 3-deazapurine—a bioisosteric replacement of the purine ring system wherein the N3 nitrogen is replaced by a carbon atom [1]. This single-atom substitution (N→C at position 3) eliminates a site of oxidative metabolism and alters the electronic distribution of the heterocyclic ring while preserving the capacity for hydrogen-bonding interactions with biological targets [1]. The imidazo[4,5-c]pyridine scaffold displays a bioisosteric resemblance to the purine nucleus, manifesting similar structural and electronic properties that facilitate interaction with macromolecules such as DNA, RNA, and specific proteins [2]. While direct metabolic stability data for the target compound are not published, the class-level advantage of 3-deazapurines over purines in resisting enzymatic degradation at the N3 position is well-established in the medicinal chemistry literature [3]. This property propagates to final compounds constructed from the 3-deazapurine building block, making it preferable to purine-7-carboxylic acid analogs for programs requiring enhanced metabolic stability.

3-Deazapurine Metabolic stability Bioisostere comparison

Optimal Application Scenarios


HPK1 (MAP4K1) Kinase Inhibitor Library Synthesis

For medicinal chemistry programs developing selective HPK1 (MAP4K1) inhibitors for immuno-oncology applications, the target compound is the preferred building block based on its validated incorporation into pyrazine-2-carboxamide inhibitors achieving IC₅₀ values of 3–7 nM against HPK1 and 7–33 nM against related kinases MAP4K3 and Lck [1]. The N3-methyl-7-carboxylic acid substitution pattern enables direct amide coupling to generate the 5-(methylamino)-6-(3-methylimidazo[4,5-c]pyridin-7-yl)pyrazine-2-carboxamide pharmacophore exemplified in patent US20240374606, which has produced the clinical candidate AZ3246 with an EC₅₀ of 90 nM for IL-2 secretion in T cells [2]. Procurement of the N1-methyl regioisomer (CAS 1784430-92-7) would yield a different tautomeric state incompatible with the HPK1 binding mode confirmed by X-ray crystallography (PDB 9H8E) [3].

HCV NS5B Polymerase Inhibitor Development

The imidazo[4,5-c]pyridine scaffold has been validated as a core template for non-nucleoside inhibitors of HCV NS5B polymerase, with optimized derivative compound 3 achieving an EC₅₀ of 1.163 nM and CC₅₀ > 200 nM in a cell-based HCV replicon system assay, alongside improved hERG channel safety compared to tegobuvir [1]. The 7-carboxylic acid functional group of the target compound provides the synthetic flexibility to introduce diverse amide and ester substituents that modulate antiviral potency and pharmacokinetic properties, as demonstrated in the structure-activity relationship studies of this series [1]. The 3-deazapurine nature of the scaffold eliminates the N3 nitrogen that could otherwise serve as a metabolic liability or off-target interaction site.

Cardiotonic Agent Discovery with [4,5-c]pyridine Selectivity

For programs developing positive inotropic agents for heart failure, the imidazo[4,5-c]pyridine scaffold (as provided by the target compound) is differentiated from the imidazo[4,5-b]pyridine scaffold (as represented by sulmazole/AR-L 115 BS) by its demonstrated independence from myocardial β-adrenoceptor stimulation and lack of significant myocardial phosphodiesterase (PDE) inhibition [1]. The latter property is pharmacologically important because PDE enzymes are widely distributed throughout body tissues, and their inhibition by [4,5-b] analogs may produce undesirable off-target effects [1]. The 7-carboxylic acid group enables systematic exploration of substituent effects on inotropic potency while maintaining the scaffold-level selectivity advantages of the [4,5-c] ring fusion.

DNA-PK Radiosensitizer Development

The imidazo[4,5-c]pyridine scaffold has been successfully elaborated into 6-anilino imidazo[4,5-c]pyridin-2-one DNA-PK inhibitors with excellent selectivity over related PI3K and PIKK kinase families [1]. Compound 78 from this series demonstrated nanomolar DNA-PK inhibition, high oral bioavailability, and robust radiosensitization of colorectal carcinoma (HCT116/54C) and head and neck squamous cell carcinoma (UT-SCC-74B) tumor xenografts in combination with radiation [1]. The target compound, with its 7-carboxylic acid handle, enables convergent synthesis strategies to access this chemotype through regioselective functionalization of the pyridine ring, providing a strategic advantage over non-carboxylated imidazopyridine starting materials that require lengthier synthetic routes.

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